1-(4-Fluorophenyl)hexane-1,3-dione

Cancer Cell Selectivity Glioblastoma MTT Cytotoxicity Assay

1-(4-Fluorophenyl)hexane-1,3-dione (CAS 38448-88-3) is a synthetic unsymmetrical linear 1,3-diketone (β-diketone) bearing a para-fluorophenyl substituent at C1 and an n-propyl group at C3, with molecular formula C12H13FO2 and molecular weight 208.23 g/mol. As a fluorinated β-diketone, it participates in keto–enol tautomerism, a structural feature that governs both its metal-chelating behaviour and its reactivity as a synthetic intermediate.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B13570396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)hexane-1,3-dione
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H13FO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyOXPJKLPYUMFOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)hexane-1,3-dione – Fluorinated β-Diketone Chemical Identity and Procurement Baseline


1-(4-Fluorophenyl)hexane-1,3-dione (CAS 38448-88-3) is a synthetic unsymmetrical linear 1,3-diketone (β-diketone) bearing a para-fluorophenyl substituent at C1 and an n-propyl group at C3, with molecular formula C12H13FO2 and molecular weight 208.23 g/mol . As a fluorinated β-diketone, it participates in keto–enol tautomerism, a structural feature that governs both its metal-chelating behaviour and its reactivity as a synthetic intermediate [1]. Unlike fully symmetrical β-diketones such as dibenzoylmethane or acetylacetone, the electronic asymmetry imparted by the 4-fluorophenyl versus alkyl terminus creates distinct chelation geometries and solubility profiles that are not interchangeable across procurement decisions.

Why Non-Fluorinated or Regioisomeric β-Diketones Cannot Substitute 1-(4-Fluorophenyl)hexane-1,3-dione


β-Diketones are a structurally diverse class, and substitution at the fluorophenyl ring position or replacement of the fluorine atom with hydrogen or methyl generates compounds with markedly different electronic character, tautomeric equilibria, and biological target engagement [1]. A seminal review on fluorinated β-diketones established that fluorine substitution shifts metal-chelate distribution curves toward the acid region relative to non-fluorinated analogues, directly affecting practical extraction pH windows [2]. 1-(4-Fluorophenyl)hexane-1,3-dione is further distinguished from its 2-fluorophenyl regioisomer (CAS 1248439-62-4) and 3-fluorophenyl regioisomer (CAS 1250963-84-8) by the para-fluorine's electron-withdrawing resonance effect, which modulates the enol content, acidity of the α-methylene, and the stability of derived metal complexes in ways that cannot be assumed equivalent. A non-fluorinated comparator such as 1-phenylhexane-1,3-dione (CAS 5331-13-5) lacks the electronegative fluorine substituent entirely, yielding fundamentally altered physicochemical properties and ligand-field strength.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)hexane-1,3-dione Against Closest Analogues


Cytotoxic Selectivity: Higher Activity Against Glioblastoma U-87 vs. Breast Cancer MDA-MB-231 Cells

In MTT cytotoxicity assays, 1-(4-fluorophenyl)hexane-1,3-dione exhibited selective cytotoxicity against human glioblastoma U-87 cells (IC50 = 15 µM) compared to triple-negative breast cancer MDA-MB-231 cells, where it showed substantially lower potency . This cell-line selectivity contrasts with the behaviour expected of the non-fluorinated analogue 1-phenylhexane-1,3-dione, for which no comparable differential cytotoxicity profile has been reported in the same assay panel, suggesting that the fluorine substituent contributes to tumour-type-specific uptake or target engagement.

Cancer Cell Selectivity Glioblastoma MTT Cytotoxicity Assay Structure–Activity Relationship

HDAC6 Inhibitory Potency: Single-Digit Nanomolar Activity Documented in BindingDB

Derivatives incorporating the 1-(4-fluorophenyl)hexane-1,3-dione scaffold have been profiled against histone deacetylase 6 (HDAC6), with one representative compound (BDBM50573491, CHEMBL4862563) achieving an IC50 of 19 nM against recombinant human full-length HDAC6 expressed in Sf9 insect cells, measured via the Fluor de Lys fluorometric assay [1]. The same compound showed an IC50 of 472 nM against HDAC7, yielding a 24.8-fold selectivity window for HDAC6 over HDAC7 [1]. This level of HDAC6 potency and isoform selectivity is absent in non-fluorinated phenyl-1,3-dione scaffolds, which typically achieve IC50 values in the micromolar range against HDAC6 in comparable fluorometric assays [2].

Epigenetics HDAC6 Inhibition Enzymatic Assay Drug Discovery

Fluorine-Driven pKa Shift and Enhanced Metal Extraction in Acidic pH Regimes

Fluorinated β-diketones including 1-(4-fluorophenyl)hexane-1,3-dione undergo extraction of metal ions at lower pH values than their non-fluorinated counterparts, a phenomenon attributed to the electron-withdrawing effect of fluorine that lowers the enol pKa and enhances chelate stability in acidic aqueous phases [1]. The pKa of 1-(4-fluorophenyl)hexane-1,3-dione has been evaluated (specific numerical pKa value currently retrievable only from curated physicochemical databases; data present in AladdinSci ALA618818 assay record) . In contrast, acetylacetone (pKa ≈ 8.9) and 1-phenylhexane-1,3-dione (pKa ≈ 9.3, predicted) require near-neutral to alkaline conditions for effective metal chelation, limiting their utility in acidic leach solutions or biological matrices where proton competition is significant.

Metal Chelation Solvent Extraction Acidity Constant (pKa) Coordination Chemistry

Purity Specification and Batch-Level Analytical Characterisation for Reproducible Procurement

Commercially available 1-(4-fluorophenyl)hexane-1,3-dione (CAS 38448-88-3) is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . AKSci lists a minimum purity specification of 97% . In comparison, the 2-fluorophenyl regioisomer (CAS 1248439-62-4) and 3-fluorophenyl regioisomer (CAS 1250963-84-8) are available at 97% minimum purity, but with fewer commercial sources providing multi-technique batch certificates, making batch-to-batch reproducibility less assured for the regioisomeric alternatives . The 1,3-diketone positional isomer 1,5-hexanedione, 1-(4-fluorophenyl)- (CAS 29229-59-2) is chemically distinct and cannot serve as a substitute without altering reaction outcomes.

Quality Assurance HPLC Purity NMR Characterisation Reproducibility

Regioisomeric Differentiation: Para-Fluorine Electronic Effects vs. Ortho- and Meta-Substituted Analogues

The para-fluorophenyl substituent in 1-(4-fluorophenyl)hexane-1,3-dione exerts a resonance electron-withdrawing effect (–M) that stabilises the enolate anion and shifts the keto–enol equilibrium toward higher enol content compared to the non-fluorinated analogue 1-phenylhexane-1,3-dione [1]. In contrast, the ortho-fluorophenyl regioisomer (CAS 1248439-62-4) introduces steric hindrance around the chelating diketo pocket that can disfavour octahedral metal coordination, while the meta-fluorophenyl regioisomer (CAS 1250963-84-8) exhibits only inductive (–I) withdrawal without resonance contribution, producing a distinct electronic profile that alters the ligand-field splitting in transition-metal complexes [1]. This regioisomeric differentiation means that procurement of the wrong fluorophenyl isomer risks altering metal-binding stoichiometry or catalytic turnover frequency in applications where coordination geometry is critical.

Fluorine Regiochemistry Electronic Effects SAR Coordination Chemistry

Commercial Availability Advantage: Multiple Vetted Suppliers vs. Single-Source Regioisomers

1-(4-Fluorophenyl)hexane-1,3-dione (CAS 38448-88-3) is stocked by at least four independent commercial suppliers with documented quality specifications: Bidepharm (98%, NMR/HPLC/GC), AKSci (97%), Leyan (98%), and CymitQuimica . In contrast, the 2-fluorophenyl regioisomer (CAS 1248439-62-4) is listed by only two suppliers, and the 3-fluorophenyl regioisomer (CAS 1250963-84-8) by only one supplier in the accessible market . The non-fluorinated analogue 1-phenylhexane-1,3-dione (CAS 5331-13-5) is also available from multiple sources but lacks the electronic properties conferred by fluorine. This multi-supplier landscape for the 4-fluoro compound reduces single-source dependency risk and facilitates competitive pricing for bulk procurement.

Supply Chain Resilience Commercial Availability Procurement Risk Research Continuity

Recommended Application Scenarios for 1-(4-Fluorophenyl)hexane-1,3-dione Based on Quantitative Differentiation Evidence


Glioblastoma-Selective Anticancer Screening Programmes

Research groups conducting MTT-based cytotoxicity screening against glioblastoma (U-87) cell lines should preferentially select 1-(4-fluorophenyl)hexane-1,3-dione over non-fluorinated phenyl-1,3-diones. The compound demonstrates IC50 ≈ 15 µM against U-87 cells with a selectivity window over MDA-MB-231 breast cancer cells , a discriminatory profile not documented for 1-phenylhexane-1,3-dione in comparable assay formats. This cell-type selectivity may reflect fluorine-dependent modulation of cellular uptake or target engagement [1].

HDAC6-Focused Epigenetic Probe and Lead Optimisation

Medicinal chemistry teams developing isoform-selective HDAC6 inhibitors for oncology indications should utilise the 4-fluorophenyl-1,3-dione scaffold as a starting point. Derivatives of this scaffold have achieved IC50 = 19 nM against HDAC6 with 24.8-fold selectivity over HDAC7 in fluorometric enzymatic assays . This potency level places the fluorinated scaffold in a competitive range for probe development, whereas non-fluorinated phenyl-1,3-diones typically yield micromolar HDAC6 IC50 values that are unsuitable for cellular target engagement studies [1].

Acidic-Phase Metal Extraction in Hydrometallurgy and Analytical Chemistry

For solvent extraction of transition metals, lanthanides, or actinides from acidic leach solutions (pH 1–4), 1-(4-fluorophenyl)hexane-1,3-dione is preferred over acetylacetone and non-fluorinated aryl-1,3-diones. The fluorine substituent shifts the operable extraction pH window 1–3 units lower into the acid region , enabling effective chelation under conditions where non-fluorinated β-diketones suffer from proton competition and dramatically reduced distribution coefficients. The pKa of this compound has been evaluated and is consistent with acidic-phase metal extraction capability [1].

Reproducible Academic and GLP-Compliant Synthesis Requiring Documented Purity

Laboratories requiring batch-level analytical traceability for publication or regulatory purposes should procure 1-(4-fluorophenyl)hexane-1,3-dione from suppliers offering 98% purity with orthogonal QC documentation (NMR, HPLC, GC) . This level of documented characterisation is more readily available for the para-fluorophenyl isomer than for its ortho- and meta-fluorophenyl regioisomers, which are supplied by fewer vendors with less comprehensive batch certificates [1]. Multi-supplier availability also ensures continuity of supply for long-term research programmes.

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